molecular formula C10H12N2O3S B1430186 Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate CAS No. 1375471-53-6

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate

Cat. No.: B1430186
CAS No.: 1375471-53-6
M. Wt: 240.28 g/mol
InChI Key: DXKAWRKZGXAWQY-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with a pyrrolidinone moiety and an amino group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: Another thiophene derivative with similar structural features but different biological activities.

    Methyl 2-aminothiophene-3-carboxylate: Shares the thiophene core but lacks the pyrrolidinone moiety, leading to distinct chemical properties.

    3-Sulfonyl amino-2-thiophenecarboxylate: Contains a sulfonyl group, which imparts different reactivity and biological effects.

Uniqueness

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a pyrrolidinone moiety, and an amino group. This unique structure allows it to participate in a wide range of chemical reactions and to exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKAWRKZGXAWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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